molecular formula C13H13NO2 B1314070 Ethyl 2-(quinolin-2-YL)acetate CAS No. 5100-57-2

Ethyl 2-(quinolin-2-YL)acetate

Cat. No. B1314070
Key on ui cas rn: 5100-57-2
M. Wt: 215.25 g/mol
InChI Key: OQQYMAOGIWMABG-UHFFFAOYSA-N
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Patent
US05616586

Procedure details

A mixture of ethyl quinaldinate (58.0 g, 0.288 mol), ethyl acetate (42.6 mL, 0.432 mol), and sodium ethoxide (29.4 g, 0.432 mol) in toluene (1 L) was heated at reflux temperature for 2 h. The mixture was neutralized by addition of diluted hydrochloric acid and extracted with ethyl acetate. The organic layer was washed with water and brine, dried over magnesium sulfate, and concentrated. The residue was purified with silica gel column chromatography with 15:1 to 3:1 hexane/ethyl acetate to give 32.34 g of 2-ethoxycarbonylmethylcarbonylquinoline (46%): 1H NMR (270 MHz, CDCl3) δ8.28 (d, 1H, J=8.3 Hz), 8.17 (dd, 1H, J=8.2, 1 Hz), 8.14 (d, 1H, J=8.3 Hz), 7.84 (dd, 1H, J=8.2, 1 Hz), 7.79 (td, 1H, J=8.2, 1 Hz), 7.66 (td, 1H, J=8.2, 1 Hz), 4.36 (s, 2H), 4.22 (q, 2H, J=7.3 Hz), 1.24 (t, 3H, J=7.3 Hz).
Quantity
58 g
Type
reactant
Reaction Step One
Quantity
42.6 mL
Type
reactant
Reaction Step One
Quantity
29.4 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:10]=[CH:9][C:2]=1[CH2:3][C:4](OCC)=O.[C:17]([O:20][CH2:21][CH3:22])(=[O:19])C.[O-:23]CC.[Na+].Cl>C1(C)C=CC=CC=1>[CH2:21]([O:20][C:17]([CH2:4][C:3]([C:2]1[CH:9]=[CH:10][C:11]2[C:16](=[CH:15][CH:14]=[CH:13][CH:12]=2)[N:1]=1)=[O:23])=[O:19])[CH3:22] |f:2.3|

Inputs

Step One
Name
Quantity
58 g
Type
reactant
Smiles
N1=C(CC(=O)OCC)C=CC2=CC=CC=C12
Name
Quantity
42.6 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
29.4 g
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
1 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified with silica gel column chromatography with 15:1 to 3:1 hexane/ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)CC(=O)C1=NC2=CC=CC=C2C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 32.34 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 46.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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